molecular formula C10H11BrO3 B13931337 4-Bromo-3-(ethoxymethyl)benzoic acid

4-Bromo-3-(ethoxymethyl)benzoic acid

Cat. No.: B13931337
M. Wt: 259.10 g/mol
InChI Key: YNIWJKOCMYVQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(ethoxymethyl)benzoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and an ethoxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(ethoxymethyl)benzoic acid typically involves the bromination of 3-(ethoxymethyl)benzoic acid. One common method is to start with 3-(ethoxymethyl)benzoic acid and react it with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(ethoxymethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield 4-methoxy-3-(ethoxymethyl)benzoic acid.

    Oxidation: Oxidation of the ethoxymethyl group can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction can convert the ethoxymethyl group to a hydroxymethyl group.

Scientific Research Applications

4-Bromo-3-(ethoxymethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(ethoxymethyl)benzoic acid depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(ethoxymethyl)benzoic acid is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-3-(ethoxymethyl)benzoic acid

InChI

InChI=1S/C10H11BrO3/c1-2-14-6-8-5-7(10(12)13)3-4-9(8)11/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

YNIWJKOCMYVQFC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.